1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine

Medicinal chemistry Physicochemical profiling Lead optimization

1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine (CAS 1289057-87-9) is a heterocyclic building block that fuses a 4-bromo-2-alkoxypyridine core with a tertiary amine-terminated alkyl chain (molecular formula C₉H₁₃BrN₂O, MW 245.12 g/mol). The compound belongs to the 2-alkoxypyridine class, a structural motif broadly represented in bioactive molecules and synthetic intermediates.

Molecular Formula C9H13BrN2O
Molecular Weight 245.12
CAS No. 1289057-87-9
Cat. No. B567321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine
CAS1289057-87-9
Synonyms1-(4-broMopyridin-2-yloxy)-2-Methylpropan-2-aMine
Molecular FormulaC9H13BrN2O
Molecular Weight245.12
Structural Identifiers
SMILESCC(C)(COC1=NC=CC(=C1)Br)N
InChIInChI=1S/C9H13BrN2O/c1-9(2,11)6-13-8-5-7(10)3-4-12-8/h3-5H,6,11H2,1-2H3
InChIKeyLCRGRSLAHWKROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine (CAS 1289057-87-9): A Specialized 4-Bromo-2-alkoxypyridine Building Block for Medicinal Chemistry and Cross-Coupling Applications


1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine (CAS 1289057-87-9) is a heterocyclic building block that fuses a 4-bromo-2-alkoxypyridine core with a tertiary amine-terminated alkyl chain (molecular formula C₉H₁₃BrN₂O, MW 245.12 g/mol) . The compound belongs to the 2-alkoxypyridine class, a structural motif broadly represented in bioactive molecules and synthetic intermediates [1]. Its defining physicochemical features—a bromine atom at the pyridine 4‑position, a flexible ethoxy-like linker, and a sterically hindered primary amine—render it a versatile substrate for transition-metal-catalyzed cross-coupling reactions and a convenient precursor for amide or sulfonamide library synthesis. The 4‑bromo regioisomer is electronically distinct from the 3‑bromo, 5‑bromo, and 6‑bromo variants, influencing both the rate of oxidative addition and the regiochemical outcome of subsequent functionalization. The compound is currently supplied at purities of 95% (standard research grade) and 98% (enhanced grade), enabling researchers to select the specification matched to downstream synthetic sensitivity .

Why Generic Substitution Fails for 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine: Regioisomeric, Halogen, and Linker Constraints


In-class compounds sharing the 2-alkoxypyridine scaffold cannot be freely interchanged with 1-((4-bromopyridin-2-yl)oxy)-2-methylpropan-2-amine because three structural factors simultaneously determine reactivity, downstream synthetic compatibility, and biological target engagement: (i) the position of the bromine atom on the pyridine ring (4‑bromo vs. 3‑bromo or 5‑bromo) alters the electronic environment for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution [1]; (ii) replacement of bromine with chlorine or hydrogen changes the leaving-group propensity and therefore the efficiency of C–C bond-forming reactions ; and (iii) the 2-amino-2-methylpropoxy linker imparts both steric shielding and a protected amine that is geometrically distinct from simple methoxy or benzyloxy analogs, affecting subsequent deprotection and conjugation strategies [2]. Because downstream medicinal chemistry campaigns often require precise regiochemical placement of the aryl halide to achieve target potency and selectivity, substitution with a regioisomer or a des-halo analog can lead to complete loss of biological activity or synthetic tractability. The quantitative evidence below substantiates why this specific 4‑bromo‑2‑(2‑amino‑2‑methylpropoxy)pyridine architecture must be retained in procurement decisions.

Quantitative Differentiation of 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine (CAS 1289057-87-9) from Its Closest Analogs


Regioisomeric Differentiation: 4‑Bromo vs. 3‑Bromo Pyridyl Ether – Lipophilicity and Polar Surface Area

The 4‑bromo regioisomer (target compound) exhibits identical molecular formula and molecular weight (245.12 g/mol) to the 3‑bromo regioisomer (CAS 1289044-74-1), yet the position of the bromine induces a measurable shift in computed lipophilicity and topological polar surface area (TPSA). While both isomers share a TPSA of 48.1 Ų and a hydrogen-bond donor count of 1, the 3‑bromo isomer presents an XLogP3 of 1.5 [1]. Because the 4‑bromo substituent is para to the ether oxygen (electron-donating resonance effect) rather than ortho (electron-withdrawing inductive effect predominating), the 4‑bromo isomer is expected to have a slightly lower XLogP3 (estimated ~1.3–1.4) based on the established trend that ortho-halogen substitution increases lipophilicity relative to para substitution in pyridine systems [2]. This difference in lipophilicity can influence membrane permeability, metabolic stability, and off-rate kinetics in target binding, which are critical parameters in lead optimization campaigns.

Medicinal chemistry Physicochemical profiling Lead optimization

Reactivity Advantage of Bromine vs. Chlorine in Palladium-Catalyzed Cross-Coupling

The 4‑bromo substituent on the target compound is a more effective leaving group in palladium-catalyzed cross-coupling reactions compared to the analogous 4‑chloro derivative. In Suzuki–Miyaura couplings, aryl bromides typically react 10–100× faster than the corresponding aryl chlorides under identical conditions [1]. For 4‑bromo‑2‑methoxypyridine (a close analog lacking the aminoalkyl chain), Suzuki coupling with 4‑methoxyphenylboronic acid proceeds under standard Pd(PPh₃)₄/Na₂CO₃ conditions at 80–100 °C, delivering 1,5‑disubstituted pyridones in high yield . The 4‑chloro analog would require either a specialized electron-rich phosphine ligand (e.g., SPhos) or elevated temperatures (>110 °C) to achieve comparable conversion [1]. The target compound’s 4‑bromo group thus enables milder, more functional-group-tolerant coupling conditions, which is crucial when the molecule is incorporated into complex, late-stage intermediates bearing heat- or base-sensitive functionalities.

Synthetic methodology Cross-coupling Building block reactivity

Functional Handle Multiplicity: Primary Amine vs. Simple Alkoxy Terminus

Unlike 4‑bromo‑2‑methoxypyridine (CAS 100367-39-3), which terminates in a chemically inert methoxy group, the target compound bears a sterically accessible primary amine that can be directly elaborated via amide bond formation, reductive amination, or sulfonamide synthesis without requiring a deprotection step. The 2‑amino‑2‑methylpropoxy chain provides a two‑carbon spacer between the pyridyl ether oxygen and the amine nitrogen, which positions the nucleophilic amine approximately 4.5–5.0 Å from the pyridine ring plane, offering sufficient conformational flexibility for conjugation while maintaining rigidity through the gem‑dimethyl group [1]. The methoxy analog (4‑bromo‑2‑methoxypyridine) lacks any amine functionality, meaning that any downstream incorporation of an amine handle would require a separate synthetic sequence (e.g., demethylation followed by Mitsunobu or alkylation), adding 1–2 synthetic steps and potentially reducing overall yield .

Library synthesis Amide coupling Scaffold diversification

Purity Tier Differentiation: 95% vs. 98% Research Grades for Procurement Decision-Making

Commercial suppliers offer the target compound at two distinct purity grades: 95% (standard research grade, e.g., Beyotime Y132093-1g, AKSci 4246DU) and 98% (enhanced grade, e.g., Leyan 1803246) . The 3‑bromo regioisomer (CAS 1289044-74-1) is typically listed at 95% purity, and the des‑bromo analog 2‑methyl‑1‑(pyridin-2‑yloxy)propan-2‑amine (CAS 1179410-24-2) is available at purities ranging from 95% to 97% . For the 4‑bromo target compound, the availability of a 98% grade directly supports applications where trace metal residues or isomeric impurities (e.g., 2‑bromo or 3‑bromo contaminants) could compromise the outcome of a catalytic reaction or a biological assay. A purity increase from 95% to 98% corresponds to a reduction in total impurity burden from 5% to 2% (a 2.5‑fold reduction), which is significant when the compound is used at stoichiometric quantities in multistep sequences.

Procurement specification Purity requirements Reproducibility

High-Value Application Scenarios for 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine (CAS 1289057-87-9) Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization Requiring Precise Regiochemical Placement of the Hinge-Binding Pyridine Motif

In the design of type I kinase inhibitors, the 4‑bromo‑2‑alkoxypyridine motif serves as a hinge‑binding scaffold that projects the amine‑terminated side chain toward the solvent‑exposed region. The 4‑bromo (para) substitution pattern ensures that the pyridine nitrogen (position 1) and the ether oxygen maintain the correct hydrogen‑bonding geometry with the kinase hinge region (e.g., Met gatekeeper residue), while the primary amine provides a conjugation point for attaching solubility‑enhancing groups (PEG chains, carboxylic acids, sulfonamides) [1]. Substituting the 3‑bromo isomer (CAS 1289044-74-1) alters the electronic character of the pyridine ring and can shift the pKa of the pyridine nitrogen by 0.2–0.5 units, potentially weakening the hinge‑binding interaction and reducing biochemical potency . The target compound's 4‑bromo position thus retains the optimal electronic profile for hinge recognition while enabling rapid analog synthesis via the pre‑installed amine handle.

Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling in Complex Molecule Synthesis

The 4‑bromo substituent of the target compound undergoes oxidative addition with Pd(0) catalysts at rates 10–100× faster than the corresponding 4‑chloro analog, making it the preferred substrate for late‑stage diversification where mild conditions are essential to preserve existing stereocenters and sensitive functional groups [1]. In a typical application, the compound is coupled with (hetero)arylboronic acids under Pd(PPh₃)₄/Na₂CO₃ at 80–100 °C to install biaryl motifs, after which the primary amine is unveiled for subsequent amide coupling without needing a separate deprotection step. This dual‑handle reactivity is not available in simpler 4‑bromo‑2‑alkoxypyridines (e.g., 4‑bromo‑2‑methoxypyridine), which require additional synthetic manipulation to introduce an amine group .

Parallel Library Synthesis of N‑Acylated or N‑Sulfonylated Analogs for Structure–Activity Relationship (SAR) Studies

Because the target compound contains a free primary amine separated from the pyridine core by a conformationally biased gem‑dimethyl linker, it is directly compatible with high‑throughput amide or sulfonamide library synthesis using standard HATU/HBTU or sulfonyl chloride protocols in 96‑well format [1]. The resulting analogs retain the 4‑bromo handle for subsequent array synthesis or biophysical profiling. This in‑built amine functionality eliminates the 1–2 synthetic steps (typically demethylation and Mitsunobu) required when starting from simple 4‑bromo‑2‑methoxypyridine, translating to a cumulative yield saving of 15–30% across a two‑step sequence and a significant reduction in processing time per library plate .

Procurement for Multi‑Step API Intermediate Synthesis with Controlled Impurity Profiles

When the target compound is used as a regulatory starting material (RSM) or a key intermediate in active pharmaceutical ingredient (API) manufacturing, the availability of a 98% purity grade (from suppliers such as Leyan) provides a critical advantage over the 95% grade commonly offered for the 3‑bromo isomer [1]. The reduced impurity burden (2% total impurities vs. 5%) corresponds to a 2.5‑fold lower level of potentially genotoxic bromopyridine regioisomers, which must be controlled to parts‑per‑million levels in the final drug substance per ICH M7 guidelines. Procuring the 98% grade at the intermediate stage reduces the analytical and purification burden in downstream steps, directly lowering the cost of quality assurance for GMP production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.